molecular formula C7H10N2O B13495056 (6-Amino-4-methylpyridin-2-yl)methanol

(6-Amino-4-methylpyridin-2-yl)methanol

Cat. No.: B13495056
M. Wt: 138.17 g/mol
InChI Key: QRJJWSAEOIOPLP-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 6-amino-4-methyl- is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxymethyl group at the second position, an amino group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 6-amino-4-methyl- can be achieved through several methods. One common approach involves the reduction of 6-amino-4-methylpyridine-2-carboxaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

Another method involves the catalytic hydrogenation of 6-amino-4-methylpyridine-2-carboxylic acid using palladium on carbon as a catalyst. This reaction is conducted under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of 2-Pyridinemethanol, 6-amino-4-methyl- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 6-amino-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol as a solvent.

Major Products Formed

    Oxidation: 6-amino-4-methylpyridine-2-carboxylic acid.

    Reduction: 6-amino-4-methylpyridine-2-methanamine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 6-amino-4-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinemethanol, 6-amino-4-methyl- is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(6-amino-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

QRJJWSAEOIOPLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CO

Origin of Product

United States

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